trans-2-(Cyclobutylamino)cyclobutan-1-ol trans-2-(Cyclobutylamino)cyclobutan-1-ol
Brand Name: Vulcanchem
CAS No.: 1867307-35-4
VCID: VC3165964
InChI: InChI=1S/C8H15NO/c10-8-5-4-7(8)9-6-2-1-3-6/h6-10H,1-5H2/t7-,8-/m1/s1
SMILES: C1CC(C1)NC2CCC2O
Molecular Formula: C8H15NO
Molecular Weight: 141.21 g/mol

trans-2-(Cyclobutylamino)cyclobutan-1-ol

CAS No.: 1867307-35-4

Cat. No.: VC3165964

Molecular Formula: C8H15NO

Molecular Weight: 141.21 g/mol

* For research use only. Not for human or veterinary use.

trans-2-(Cyclobutylamino)cyclobutan-1-ol - 1867307-35-4

Specification

CAS No. 1867307-35-4
Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
IUPAC Name (1R,2R)-2-(cyclobutylamino)cyclobutan-1-ol
Standard InChI InChI=1S/C8H15NO/c10-8-5-4-7(8)9-6-2-1-3-6/h6-10H,1-5H2/t7-,8-/m1/s1
Standard InChI Key KCZORTHUNWQLHV-HTQZYQBOSA-N
Isomeric SMILES C1CC(C1)N[C@@H]2CC[C@H]2O
SMILES C1CC(C1)NC2CCC2O
Canonical SMILES C1CC(C1)NC2CCC2O

Introduction

Chemical Structure and Properties

Molecular Identity

Trans-2-(Cyclobutylamino)cyclobutan-1-ol is identified by the CAS registry number 1867307-35-4 . The molecular formula is C8H15NO, with a structure consisting of a cyclobutanol ring bearing a cyclobutylamino substituent at the 2-position . The compound features two connected but distinct cyclobutane ring systems—one bearing the hydroxyl group and the other functioning as the amino substituent.

Physical and Chemical Properties

The physical properties of trans-2-(Cyclobutylamino)cyclobutan-1-ol can be inferred from its structural features and by comparison with related compounds. The presence of both hydroxyl and secondary amine functional groups provides hydrogen bond donor and acceptor capabilities, which likely contribute to its solubility characteristics and intermolecular interactions.

PropertyValueNotes
Molecular FormulaC8H15NODerived from structure
Molecular Weight~141.21 g/molCalculated from formula
Hydrogen Bond Donors2-OH and -NH groups
Hydrogen Bond Acceptors2Oxygen and nitrogen atoms
Stereogenic Centers2At positions 1 and 2 of cyclobutanol ring
ConfigurationtransHydroxyl and amino groups on opposite faces

Stereochemistry

Stereoisomers

The structure of trans-2-(Cyclobutylamino)cyclobutan-1-ol contains two stereogenic centers at the positions bearing the hydroxyl and amino groups. This creates the potential for four stereoisomers: two enantiomeric pairs of diastereomers. The search results specifically mention the (1R,2R) stereoisomer, which represents one of the possible absolute configurations .

Comparative Stereochemistry

The stereochemical aspects of trans-2-(Cyclobutylamino)cyclobutan-1-ol can be better understood by comparison with related compounds. For instance, in the related compound trans-2-(benzylamino)cyclobutan-1-ol, the (1R,2R) configuration has been specifically documented and characterized . Similar stereochemical principles likely apply to our target compound, with the relative trans configuration creating a specific spatial relationship between the functional groups.

Synthesis Approaches

Synthetic ApproachKey FeaturesPotential Advantages
P450BM3 Enzymatic HydroxylationSelective hydroxylation of cyclobutylamine derivativesHigh stereoselectivity, mild conditions
[2+2] PhotocycloadditionFormation of cyclobutane rings from olefinic precursorsVersatile access to cyclobutane scaffolds
Substrate EngineeringVariation of N-substituents to influence hydroxylation patternsControl over regio- and stereoselectivity

Applications and Research Significance

Synthetic Utility

Cyclobutyl amino alcohols, including trans-2-(Cyclobutylamino)cyclobutan-1-ol, serve as versatile synthetic intermediates in organic chemistry . The combination of hydroxyl and amino functionalities on a conformationally constrained cyclobutane scaffold provides unique opportunities for selective transformations and further derivatization.

The bifunctional nature of this compound makes it potentially valuable for the synthesis of more complex molecular architectures. Both functional groups can participate in various reactions, including nucleophilic substitutions, oxidations, reductions, and coupling reactions, enabling diverse synthetic pathways.

Medicinal Chemistry Applications

In the context of medicinal chemistry, amino alcohols frequently serve as key pharmacophores in bioactive compounds. The cyclobutane rings in trans-2-(Cyclobutylamino)cyclobutan-1-ol impart conformational rigidity that can potentially enhance binding selectivity to biological targets by restricting the compound to specific conformations.

The occurrence of cyclobutyl amino alcohols as components in medicinal chemistry underscores their potential significance in drug discovery and development . The unique structural features of trans-2-(Cyclobutylamino)cyclobutan-1-ol could provide distinctive properties in terms of molecular recognition, metabolic stability, and pharmacokinetic characteristics.

Related Compounds

Structural Analogs

Several structural analogs of trans-2-(Cyclobutylamino)cyclobutan-1-ol have been documented in the literature, differing primarily in the nature of the amino substituent:

CompoundMolecular FormulaMolecular WeightCAS NumberKey Structural Difference
Trans-2-(benzylamino)cyclobutan-1-olC11H15NO177.24 g/mol130881335Benzyl instead of cyclobutyl on nitrogen
(1R,2R)-2-(Dimethylamino)cyclobutan-1-olC6H13NO115.17 g/mol1824231-67-5Dimethylamino instead of cyclobutylamino

Structure-Property Relationships

The structural variations among these analogs lead to significant differences in their physical and chemical properties. The benzyl group in trans-2-(benzylamino)cyclobutan-1-ol introduces aromatic character and increased lipophilicity compared to the aliphatic cyclobutyl group in our target compound . Similarly, the dimethylamino group creates a tertiary amine with distinct steric and electronic properties compared to the secondary amine in trans-2-(cyclobutylamino)cyclobutan-1-ol .

These structural differences can profoundly affect properties such as solubility, pKa values, hydrogen bonding patterns, and metabolic stability. Understanding these structure-property relationships is crucial for the rational design and optimization of cyclobutyl amino alcohols for specific applications.

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